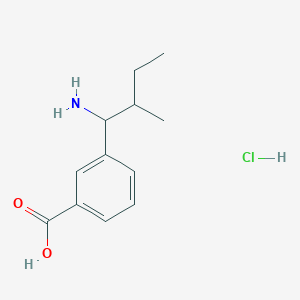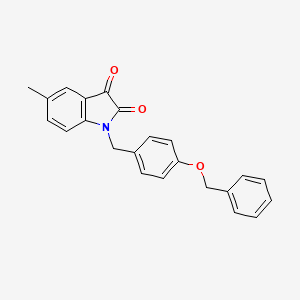![molecular formula C15H16ClF3N4O2S B2564284 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034382-02-8](/img/structure/B2564284.png)
3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClF3N4O2S and its molecular weight is 408.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .
Mode of Action
The triazole ring and the trifluoromethyl group in the compound could potentially interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Derivatives of triazolo[4,3-a]pyridine have shown diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence its metabolic stability .
Result of Action
Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in the compound allows it to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions often result in enzyme inhibition, which can modulate various biochemical pathways. The compound’s sulfonamide group also contributes to its binding affinity with proteins, enhancing its biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of cholinesterase can affect neurotransmitter levels, impacting neuronal signaling. Additionally, the compound’s interaction with carbonic anhydrase can influence pH regulation within cells, affecting various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in decreased activity of enzymes such as carbonic anhydrase and cholinesterase, altering biochemical pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and alterations in cellular function. In vivo studies indicate that the compound’s effects can persist for extended periods, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux by altering the levels of key metabolites. For example, its interaction with carbonic anhydrase can impact bicarbonate levels, affecting cellular pH and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfonamide group enhances its binding affinity with plasma proteins, facilitating its distribution in the bloodstream. Additionally, the compound can accumulate in specific tissues, depending on the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments such as the mitochondria or nucleus, where it exerts its biochemical effects. For instance, its interaction with carbonic anhydrase in the mitochondria can affect cellular respiration and energy production .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N4O2S/c1-9-11(16)3-2-4-12(9)26(24,25)20-8-14-22-21-13-7-10(15(17,18)19)5-6-23(13)14/h2-4,10,20H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDRKWHLBWKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)



![4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2564214.png)


![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2564219.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)

